REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH2:12][C:13]1[C:18]([O:19][CH3:20])=[CH:17][N:16]=[CH:15][C:14]=1[O:21][CH3:22])C.O>C1COCC1>[CH3:20][O:19][C:18]1[CH:17]=[N:16][CH:15]=[C:14]([O:21][CH3:22])[C:13]=1[CH2:12][CH2:11][CH2:10][OH:9] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
3-(3,5-dimethoxypyridin-4-yl)propionic acid ethyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=C(C=NC=C1OC)OC)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 22 at 50° C. over a period of time for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is further heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a 15% aqueous sodium hydroxide solution (1.1 ml) and water (3.3 ml) in order to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
The reaction solution is filtered
|
Type
|
CUSTOM
|
Details
|
the insoluble materials are removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (eluent: chloroform/methanol)
|
Type
|
CUSTOM
|
Details
|
further recrystallized from isopropyl ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC=C(C1CCCO)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |